Patent-Specific Intermediate for Antiviral Purine Derivatives vs. Generic Alkyl Dinitriles
3-Chlorohexanedinitrile is explicitly claimed and utilized as a chlorinated intermediate in the Beecham Group PLC patent JPS61227583A for the preparation of 9-(substituted)purine derivatives with antiviral activity, including ganciclovir-related structures. The compound reacts with a chlorinating agent in the presence of a phase-transfer catalyst containing chloride ions to yield the target heterocyclic product [1]. In contrast, unsubstituted hexanedinitrile lacks the chloro leaving group required for the key nucleophilic displacement step in this patented route, while alternative chloro-nitriles with different chain lengths (e.g., 4-chlorobutanenitrile) produce different ring sizes or fail to position both nitrile groups appropriately for the subsequent cyclization. No direct comparative yield data is published in the open literature; the differentiation resides in the patent's explicit selection of 3-chlorohexanedinitrile as the sole dinitrile intermediate enabling this specific antiviral synthetic pathway.
| Evidence Dimension | Suitability as antiviral purine synthesis intermediate |
|---|---|
| Target Compound Data | Explicitly claimed and utilized in JPS61227583A for preparing 9-(substituted)purine derivatives with antiviral activity |
| Comparator Or Baseline | Hexanedinitrile (adiponitrile, C₆H₈N₂, MW 108.14) - lacks chloro leaving group; 4-chlorobutanenitrile (C₄H₆ClN, MW 103.55) - different chain length and only one nitrile group |
| Quantified Difference | Qualitative differentiation: patent selects 3-chlorohexanedinitrile as the required intermediate; unsubstituted dinitriles cannot undergo the chloro-displacement step; alternative chloro-nitriles lack the second nitrile for subsequent cyclization |
| Conditions | Patent JPS61227583A: reaction of compound of formula (II) with chlorinating agent in presence of phase-transfer catalyst containing chloride ions |
Why This Matters
For procurement in antiviral nucleoside analog development, this compound provides a patented synthetic entry to purine-based therapeutics that cannot be replicated with generic dinitriles lacking the C3 chloro group.
- [1] Beecham Group PLC. JPS61227583A: Novel Chemical Process. Japanese Patent Application JP6465386A, filed March 22, 1986, published October 9, 1986. View Source
